Hypeptin
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Overview
Description
Hypeptin is an antibiotic isolated from Pseudomonas sp.
Scientific Research Applications
Biosynthesis and Action Mechanism
Hypeptin is a cyclodepsipeptide antibiotic produced by Lysobacter sp. It exhibits potent activity against a broad spectrum of gram-positive pathogens. Its action mechanism involves blocking bacterial cell wall biosynthesis by binding to undecaprenyl pyrophosphate-containing biosynthesis intermediates, forming a 2:1 complex. Interestingly, resistance to hypeptin did not readily develop in vitro, indicating its potential as a robust antibiotic (Wirtz et al., 2021).
Isolation and Characteristics
Hypeptin was isolated from the culture broth of a strain of Pseudomonas sp. The extraction process involved butanol and purification by chromatography. Identified as a basic peptide antibiotic, hypeptin showed in vitro activity against various anaerobic bacteria and aerobic Gram-positive bacteria. Its molecular formula and stereochemistries of amino acids produced by hydrolysis were clarified, marking its significance in antibiotic research (Shoji et al., 1989).
Implication in Overhyped Science
While not directly about hypeptin, there's considerable literature on the broader issue of science hype, which can indirectly affect the perception and application of hypeptin-related research. Hype can be seen as an inappropriate exaggeration of the significance or potential value of a study or a field of science. It's crucial in the context of hypeptin to differentiate between genuine scientific progress and exaggerated claims (Caulfield, 2019).
properties
CAS RN |
124883-38-1 |
---|---|
Product Name |
Hypeptin |
Molecular Formula |
C44H71N13O15 |
Molecular Weight |
1022.12 |
IUPAC Name |
(2S,3R)-2-((R)-2-((R)-2-((S)-2-aminopropanamido)-4-methylpentanamido)-5-guanidinopentanamido)-N1-((3S,6S,9S,12R,13R)-3-((S)-sec-butyl)-13-carbamoyl-9-((S)-hydroxy(4-hydroxyphenyl)methyl)-6-((R)-1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecan-12-yl)-3-hydroxysuccinamide |
InChI |
InChI=1S/C44H71N13O15/c1-8-19(6)25-43(71)72-33(35(47)63)29(42(70)56-27(31(60)21-11-13-22(58)14-12-21)40(68)55-26(39(67)53-25)30(59)18(4)5)57-41(69)28(32(61)34(46)62)54-37(65)23(10-9-15-50-44(48)49)51-38(66)24(16-17(2)3)52-36(64)20(7)45/h11-14,17-20,23-33,58-61H,8-10,15-16,45H2,1-7H3,(H2,46,62)(H2,47,63)(H,51,66)(H,52,64)(H,53,67)(H,54,65)(H,55,68)(H,56,70)(H,57,69)(H4,48,49,50)/t19-,20-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32+,33+/m0/s1 |
InChI Key |
FZKVQDUEWNYBMS-JAWMQALNSA-N |
SMILES |
CC[C@@H]([C@@H]1NC([C@H]([C@@H](C(C)C)O)NC([C@H]([C@H](c2ccc(O)cc2)O)NC([C@@H]([C@H](C(N)=O)OC1=O)NC([C@H]([C@H](C(N)=O)O)NC([C@H](NC([C@H](NC([C@@H](N)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O)=O)=O)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hypeptin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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